molecular formula C20H15F3N4O3S B2761628 N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide CAS No. 313245-39-5

N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B2761628
CAS No.: 313245-39-5
M. Wt: 448.42
InChI Key: OANAGSRUURXISH-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a pyrazolo[1,5-a]pyrimidine derivative characterized by three key substituents:

  • Thiophen-2-yl moiety: A heteroaromatic ring that may contribute to π-stacking interactions in biological systems.
  • Trifluoromethyl group at C7: Enhances metabolic stability and lipophilicity, a common feature in agrochemicals and pharmaceuticals .

Synthetic approaches for this class of compounds often involve cyclocondensation reactions of aminopyrazoles with β-keto esters or nitriles, as described by Jismy et al. (2018) for 7-trifluoromethyl pyrazolo[1,5-a]pyrimidines .

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-5-thiophen-2-yl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F3N4O3S/c1-29-11-5-6-15(30-2)12(8-11)25-19(28)14-10-18-24-13(16-4-3-7-31-16)9-17(20(21,22)23)27(18)26-14/h3-10H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANAGSRUURXISH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention for its potential biological activities, particularly in pharmacology. This article reviews its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

C14H12F3N5OS\text{C}_{14}\text{H}_{12}\text{F}_3\text{N}_5\text{OS}

This compound features a trifluoromethyl group and a thiophene ring, which contribute to its unique biological properties.

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class often exhibit a range of biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Many derivatives have been shown to inhibit key enzymes involved in cancer cell proliferation. For instance, certain pyrazolo[1,5-a]pyrimidines act as dual inhibitors of glycinamide ribonucleotide formyltransferase (GARFTase) and AICAR transformylase (AICARFTase), leading to depletion of ATP pools in tumor cells .
  • Antiproliferative Effects : The compound has demonstrated significant antiproliferative activity against various cancer cell lines. For example, related compounds have shown IC50 values in the nanomolar range against folate receptor-expressing tumor cells .

Biological Activity Data

The following table summarizes some key biological activities associated with similar pyrazolo[1,5-a]pyrimidine derivatives:

Activity TypeCompound ExampleIC50 Value (nM)Reference
FGFR1 Inhibition6-(2,6-Dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide30.2 ± 1.9
COX-2 InhibitionCompound 50.04 ± 0.09
Antitumor ActivityCompound 825.3 ± 4.6

Case Studies

Several studies have explored the biological effects of pyrazolo[1,5-a]pyrimidine derivatives:

  • Anticancer Properties : A study demonstrated that a derivative with a similar structure inhibited the proliferation of KB human tumor cells significantly. The mechanism involved S-phase accumulation and apoptosis induction due to the inhibition of folate metabolism pathways .
  • Anti-inflammatory Effects : Some derivatives have shown potent anti-inflammatory activity by suppressing COX-2 enzyme activity, which is crucial for inflammation and pain pathways. The IC50 values reported were comparable to established anti-inflammatory drugs like celecoxib .
  • Neuroprotective Effects : Emerging research suggests potential neuroprotective effects against neurodegenerative diseases. The modulation of signaling pathways involved in neuronal survival is being investigated as a therapeutic avenue for conditions such as Alzheimer’s disease.

Scientific Research Applications

Chemical Synthesis

The synthesis of N-(2,5-dimethoxyphenyl)-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step reactions that incorporate various functional groups to enhance its biological activity. The compound's design is based on the structural motifs common in pyrazolo[1,5-a]pyrimidine derivatives, which are known for their diverse pharmacological profiles.

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives. For example, compounds with similar structures have been evaluated for their antiproliferative effects against various cancer cell lines. In vitro assays demonstrated that these compounds can inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Table 1: Anticancer Activity of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameCell Lines TestedIC50 (µM)Mechanism of Action
Compound AMCF-7, DU14510Apoptosis induction
Compound BA375, C3215Cell cycle arrest
This compoundMCF-7, DU145TBDTBD

Antiviral Activity

The compound has also shown promise as an antiviral agent. Research focusing on influenza virus polymerase inhibitors has identified similar pyrazolo[1,5-a]pyrimidine derivatives that effectively disrupt viral replication by targeting the polymerase complex . The mechanism involves interference with the PA-PB1 interface of the polymerase, which is crucial for viral RNA synthesis.

Enzyme Inhibition

This compound may act as an inhibitor for various enzymes involved in cancer progression and viral replication. The structural features of this compound suggest that it could inhibit key enzymes such as thymidylate synthase and dihydrofolate reductase, which are vital in nucleotide synthesis and cell proliferation.

Anti-inflammatory Properties

Some studies indicate that pyrazolo[1,5-a]pyrimidine derivatives may possess anti-inflammatory properties as well. This could open avenues for research into their use in treating inflammatory diseases or conditions characterized by excessive inflammation.

Case Study: Anticancer Screening

In a recent study involving a series of synthesized pyrazolo[1,5-a]pyrimidines, several compounds were screened against the National Cancer Institute's 60 human cancer cell lines. Notably, certain derivatives exhibited significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (DU145) cell lines. These findings underscore the potential of this compound as a lead compound for further development in anticancer therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The target compound’s analogs differ primarily in their aryl/heteroaryl substituents and carboxamide groups. Key examples include:

Table 1: Structural Comparison of Pyrazolo[1,5-a]pyrimidine Derivatives
Compound Name Substituents Key Features Biological/Physicochemical Implications Reference
Target Compound N-(2,5-dimethoxyphenyl), C5: thiophen-2-yl, C7: CF₃ High electron density from methoxy groups; thiophene enhances π-interactions. Potential agrochemical activity due to trifluoromethyl .
N-(2-Chlorophenyl)-5-(1,3-benzodioxol-5-yl)-7-CF₃ analog N-(2-chlorophenyl), C5: benzodioxol Chlorophenyl (electron-withdrawing) vs. dimethoxyphenyl (electron-donating). Reduced solubility compared to target; benzodioxol may improve binding .
N-(4-Methoxybenzyl)-5-(thiophen-2-yl)-7-CF₃ analog N-(4-methoxybenzyl) Benzyl group increases steric bulk. Altered pharmacokinetics due to lipophilic benzyl .
N-(5-Bromopyridin-2-yl)-5-(thiophen-2-yl)-7-CF₃ analog N-(5-bromopyridin-2-yl) Bromine adds steric/electronic effects. Bromopyridine may enhance halogen bonding in target proteins .
MK80 (5-(3,5-bis(CF₃)phenyl)-2-(2-chlorophenyl) analog C5: bis-CF₃ phenyl, C2: 2-chlorophenyl Bis-CF₃ groups increase hydrophobicity. Optimized for receptor affinity in kinase inhibition .

Physicochemical Properties

  • Solubility : The 2,5-dimethoxyphenyl group improves aqueous solubility compared to chlorophenyl or bromopyridinyl analogs .
  • Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, a feature shared across all CF₃-containing analogs .
  • Crystallographic Data : X-ray studies () confirm the planar orientation of the pyrazolo[1,5-a]pyrimidine core, critical for molecular docking .

Q & A

Q. How does this compound compare to pyrazolo[3,4-d]pyrimidine derivatives in target selectivity?

  • Methodological Answer : Competitive binding assays (e.g., fluorescence polarization) and selectivity profiling across kinase families (e.g., EGFR, VEGFR) quantify differences. Structural comparisons via crystallography reveal binding mode variations due to scaffold geometry .

Q. What computational tools predict metabolic degradation pathways?

  • Methodological Answer : Software like Schrödinger’s ADMET Predictor or MetaSite simulates phase I/II metabolism. Cytochrome P450 isoforms (e.g., CYP3A4) are prioritized based on structural alerts (e.g., electron-rich aryl groups). Results are validated via in vitro microsomal assays .

Troubleshooting & Optimization

Q. How to mitigate byproduct formation during the final carboxamide coupling?

  • Methodological Answer : Activating agents (e.g., HATU or EDCI) improve coupling efficiency. Excess amine (1.5–2.0 eq) drives the reaction to completion. Purification via flash chromatography (silica gel, gradient elution) removes unreacted intermediates .

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